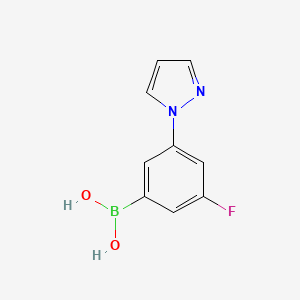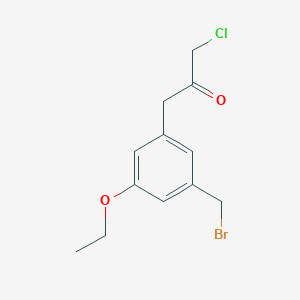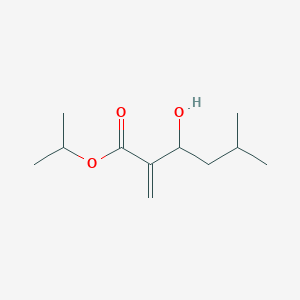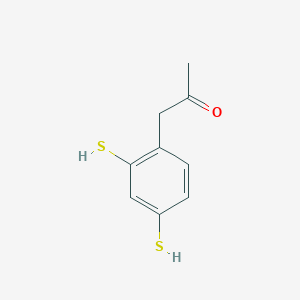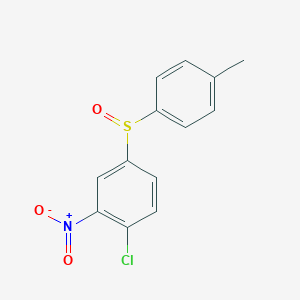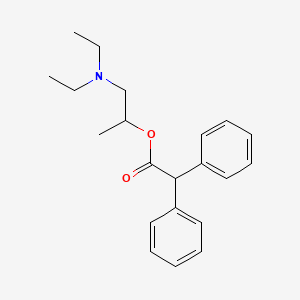
1-(Diethylamino)propan-2-yl diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)propan-2-yl diphenylacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylamino group and a diphenylacetate moiety. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)propan-2-yl diphenylacetate typically involves the reaction of diethylamine with 2-chloropropan-1-ol to form 1-(diethylamino)propan-2-ol. This intermediate is then reacted with diphenylacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethylamino)propan-2-yl diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Diethylamino)propan-2-yl diphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)propan-2-yl diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the diphenylacetate moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Dimethylamino-2-propanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
1-Diethylamino-3-methoxy-propan-2-ol: Contains an additional methoxy group, which alters its reactivity and applications.
Uniqueness: 1-(Diethylamino)propan-2-yl diphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Propriétés
Formule moléculaire |
C21H27NO2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-(diethylamino)propan-2-yl 2,2-diphenylacetate |
InChI |
InChI=1S/C21H27NO2/c1-4-22(5-2)16-17(3)24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,4-5,16H2,1-3H3 |
Clé InChI |
QRIJLHKJNFTDDV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


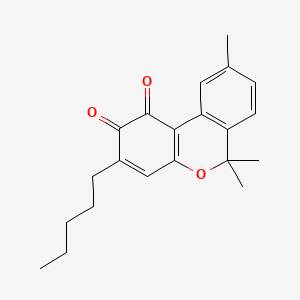
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
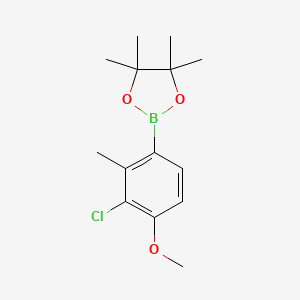
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14076830.png)

![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
